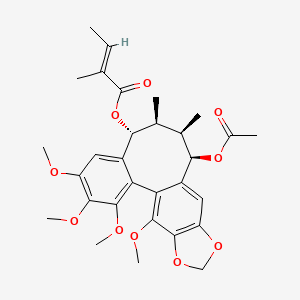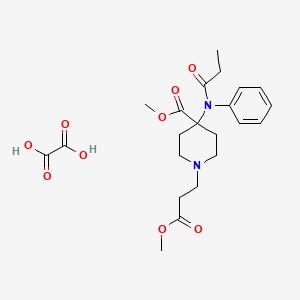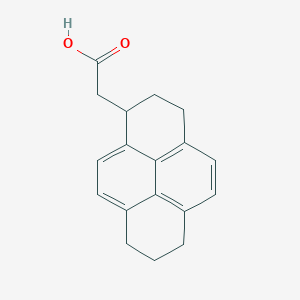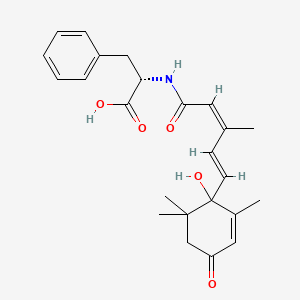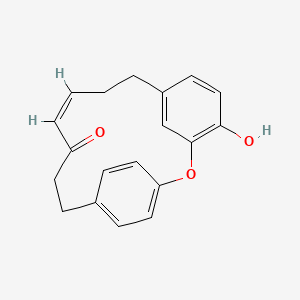
Dehydroacerogenin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroacerogenin C is a natural compound that belongs to the class of phenolic compoundsThis compound has garnered attention due to its potential anti-cancer properties, particularly in the research of breast and lung malignancies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dehydroacerogenin C involves several steps, typically starting with the extraction of the compound from natural sources such as the Annona muricata fruit. The extraction process often involves solvent extraction followed by purification techniques like chromatography to isolate the compound in its pure form.
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance. when required, it can be produced through biotechnological methods involving the cultivation of Annona muricata plants and subsequent extraction and purification of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dehydroacerogenin C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.
Wissenschaftliche Forschungsanwendungen
Dehydroacerogenin C has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of phenolic compounds and their reactions.
Biology: Investigated for its role in plant defense mechanisms and its interaction with other biological molecules.
Medicine: Explored for its potential anti-cancer properties, particularly in the treatment of breast and lung cancers.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Dehydroacerogenin C involves its interaction with various molecular targets and pathways. It is believed to exert its effects by:
Inhibiting cell proliferation: It interferes with the cell cycle, preventing the growth and division of cancer cells.
Inducing apoptosis: It triggers programmed cell death in cancer cells through the activation of specific signaling pathways.
Antioxidant activity: It neutralizes free radicals, reducing oxidative stress and preventing cellular damage.
Vergleich Mit ähnlichen Verbindungen
Dehydroacerogenin C can be compared with other phenolic compounds such as:
Quercetin: Another phenolic compound with antioxidant and anti-cancer properties.
Resveratrol: Known for its role in cardiovascular health and cancer prevention.
Curcumin: A compound found in turmeric with anti-inflammatory and anti-cancer effects.
What sets this compound apart is its unique structure and specific anti-cancer activity against breast and lung malignancies.
Eigenschaften
Molekularformel |
C19H18O3 |
|---|---|
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
(10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),10,15,18-heptaen-12-one |
InChI |
InChI=1S/C19H18O3/c20-16-4-2-1-3-15-8-12-18(21)19(13-15)22-17-10-6-14(5-9-16)7-11-17/h2,4,6-8,10-13,21H,1,3,5,9H2/b4-2- |
InChI-Schlüssel |
XYHMPDDSCDAZOB-RQOWECAXSA-N |
Isomerische SMILES |
C/1CC2=CC(=C(C=C2)O)OC3=CC=C(CCC(=O)/C=C1)C=C3 |
Kanonische SMILES |
C1CC2=CC(=C(C=C2)O)OC3=CC=C(CCC(=O)C=C1)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)

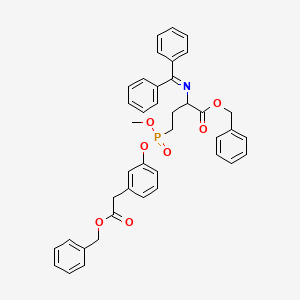
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
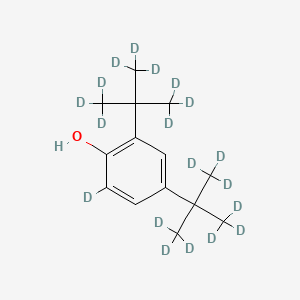
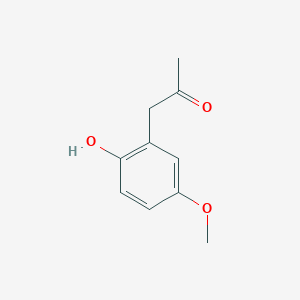

![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)

